An In-depth Technical Guide to Benzyl (2-iodoethyl)carbamate
An In-depth Technical Guide to Benzyl (2-iodoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2-iodoethyl)carbamate (CAS No. 68373-12-6) is a versatile bifunctional molecule of significant interest to the organic synthesis and pharmaceutical development communities. Its structure incorporates a benzyl carbamate protecting group and a reactive primary iodoalkane, rendering it a valuable intermediate for the introduction of a protected aminoethyl fragment in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of Benzyl (2-iodoethyl)carbamate, compiled to support its effective application in research and development.
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The benzyl carbamate (Cbz or Z) group, in particular, is a widely utilized amine protecting group due to its stability under a range of reaction conditions and its facile removal through methods such as catalytic hydrogenation. Benzyl (2-iodoethyl)carbamate couples this protective strategy with a reactive ethyl iodide moiety, creating a powerful building block for the construction of nitrogen-containing compounds. The primary iodide is an excellent leaving group, susceptible to nucleophilic substitution, making this reagent ideal for alkylation reactions. This guide aims to consolidate the available technical information on Benzyl (2-iodoethyl)carbamate, providing a reliable resource for its practical application.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl (2-iodoethyl)carbamate is presented in Table 1. The compound is a white to off-white solid at room temperature and requires refrigerated storage with protection from light to ensure its stability.[2]
Table 1: Physicochemical Properties of Benzyl (2-iodoethyl)carbamate
| Property | Value | Reference(s) |
| CAS Number | 68373-12-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂INO₂ | [2][3] |
| Molecular Weight | 305.11 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity Specification | ≥98.5% | [3] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis of Benzyl (2-iodoethyl)carbamate from Benzyl N-(2-hydroxyethyl)carbamate involves the substitution of the hydroxyl group with iodine. A common and effective method for this transformation is the Appel reaction or a variation thereof.
Caption: Proposed workflow for the synthesis of Benzyl (2-iodoethyl)carbamate.
Experimental Protocol (Proposed)
Causality Behind Experimental Choices:
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Reagents: The combination of triphenylphosphine and iodine generates a phosphonium iodide intermediate in situ, which activates the primary alcohol for nucleophilic attack by the iodide ion. Imidazole is added to act as a mild base, neutralizing the HI formed during the reaction and preventing potential side reactions.
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Solvent: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves the reactants.
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Temperature: The reaction is typically carried out at 0°C to room temperature to control the reaction rate and minimize potential side reactions.
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Purification: A standard aqueous work-up is used to remove water-soluble byproducts, and column chromatography is employed to separate the desired product from triphenylphosphine oxide and any remaining starting material.
Step-by-Step Methodology:
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To a stirred solution of Benzyl N-(2-hydroxyethyl)carbamate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add imidazole (1.2 eq).
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Slowly add a solution of iodine (1.2 eq) in dichloromethane dropwise. The reaction mixture will typically turn from a brown color to a pale yellow.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl (2-iodoethyl)carbamate.
Spectroscopic Characterization (Predicted)
While experimental spectra for Benzyl (2-iodoethyl)carbamate are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H, corresponding to the phenyl group of the benzyl moiety.
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Benzylic Protons: A singlet at approximately δ 5.10 ppm, integrating to 2H, for the -CH₂- group of the benzyl ester.
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Methylene Protons (adjacent to Nitrogen): A quartet (or triplet of doublets) around δ 3.50-3.60 ppm, integrating to 2H, for the -NH-CH₂- group. The coupling will be to the adjacent -CH₂-I protons and the -NH- proton.
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Methylene Protons (adjacent to Iodine): A triplet around δ 3.20-3.30 ppm, integrating to 2H, for the -CH₂-I group.
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Amine Proton: A broad singlet or triplet around δ 5.0-5.5 ppm, integrating to 1H, for the -NH- proton.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the range of δ 155-157 ppm.
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Aromatic Carbons: Signals between δ 127-137 ppm.
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Benzylic Carbon: A signal around δ 67 ppm.
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Methylene Carbon (adjacent to Nitrogen): A signal around δ 45-47 ppm.
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Methylene Carbon (adjacent to Iodine): A signal at a significantly lower field, likely in the range of δ 5-10 ppm, due to the heavy atom effect of iodine.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1690-1710 cm⁻¹.
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C-N Stretch: An absorption in the range of 1220-1250 cm⁻¹.
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C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (Predicted):
High-resolution mass spectrometry would be expected to show the following ions:
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[M+H]⁺: m/z 305.9986
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[M+Na]⁺: m/z 327.9805
Reactivity and Applications
The synthetic utility of Benzyl (2-iodoethyl)carbamate stems from the reactivity of the primary iodide, which readily participates in nucleophilic substitution reactions. This allows for the coupling of the protected aminoethyl moiety to a wide range of nucleophiles.
Caption: General reactivity of Benzyl (2-iodoethyl)carbamate.
Nucleophilic Substitution Reactions
The carbon-iodine bond is highly polarized, making the methylene carbon adjacent to the iodine electrophilic. This facilitates attack by a variety of nucleophiles, including:
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Alkoxides and Phenoxides: To form ether linkages.
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Thiolates: To form thioether linkages.
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Amines: To form more complex diamine structures.
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Cyanide: As a method for carbon chain extension.
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Enolates and other Carbon Nucleophiles: For the formation of new carbon-carbon bonds.
These reactions provide a straightforward route to a diverse array of N-protected aminoethyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Applications in Drug Development
While specific examples of the direct use of Benzyl (2-iodoethyl)carbamate in the synthesis of marketed drugs were not identified in the searched literature, its structural motif is highly relevant to drug development. Carbamate-containing molecules are prevalent in pharmaceuticals, and the ability to introduce a protected aminoethyl group is a common requirement in the synthesis of many drug candidates. For instance, a more complex benzyl carbamate derivative is used as an intermediate in the production of HIV-integrase inhibitors.[4] The reactivity of Benzyl (2-iodoethyl)carbamate makes it a potential precursor for the synthesis of various heterocyclic systems and acyclic compounds with therapeutic potential.
Safety and Handling
Benzyl (2-iodoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements: [2]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
Benzyl (2-iodoethyl)carbamate is a valuable synthetic intermediate that combines the stability of a benzyl carbamate protecting group with the reactivity of a primary alkyl iodide. This unique combination allows for its use as a versatile building block in the synthesis of a wide range of nitrogen-containing molecules. While detailed experimental data in the public domain is somewhat limited, this guide provides a comprehensive overview of its known properties, a reliable proposed synthesis protocol, and an outline of its reactivity and potential applications. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the utility of such bifunctional reagents is expected to increase, making a thorough understanding of their properties and handling essential for the modern synthetic chemist.
References
- Direct Synthesis of Carbamates, Thiocarbamates, and Ureas from Boc-Protected Amines - Supporting Information. (n.d.). Royal Society of Chemistry.
- SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Suzhou Health Chemicals Co., Ltd. (n.d.). Benzyl N-(2-iodoethyl)carbamate.
- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.).
